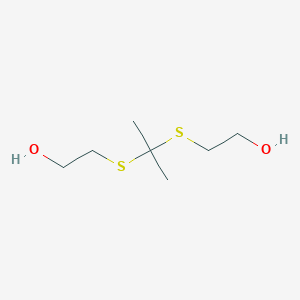
2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is an organic compound with the molecular formula C7H16O2S2. This compound is characterized by the presence of two ethan-1-ol groups attached to a propane-2,2-diylbis(sulfanediyl) core. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) typically involves the reaction of 1,3-dihalopropane (such as 1,3-dibromopropane) with thiourea to form a thiourea intermediate. This intermediate is then hydrolyzed to yield the desired compound. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or water .
Industrial Production Methods
In industrial settings, the production of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are performed under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism by which 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfanediyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the ethan-1-ol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diethanamine
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diacetic acid
- 3,3’-(propane-2,2-diylbis(sulfanediyl))dipropionic acid
Uniqueness
Compared to its analogs, 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is unique due to the presence of ethan-1-ol groups, which provide additional sites for chemical modification and interaction. This makes it particularly versatile in synthetic applications and enhances its utility in various research and industrial contexts .
Eigenschaften
Molekularformel |
C7H16O2S2 |
|---|---|
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethylsulfanyl)propan-2-ylsulfanyl]ethanol |
InChI |
InChI=1S/C7H16O2S2/c1-7(2,10-5-3-8)11-6-4-9/h8-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
INYSWWGLFCGPBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(SCCO)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
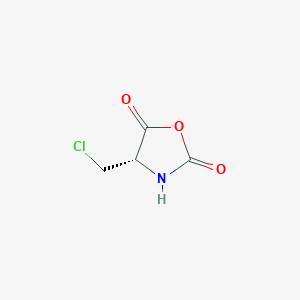
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
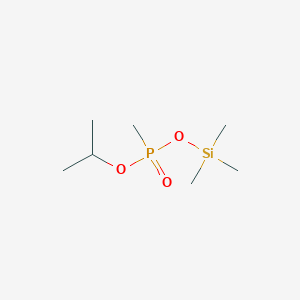
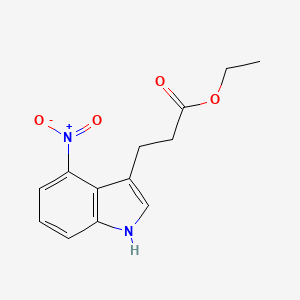
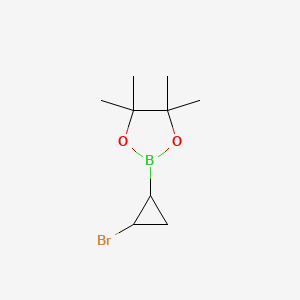

![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)


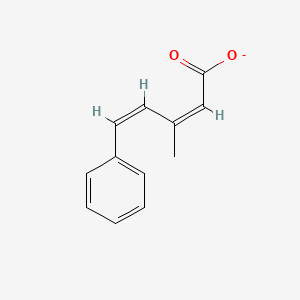

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
